molecular formula C33H29N5O3S B4597414 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4597414
M. Wt: 575.7 g/mol
InChI Key: JDNYHOOOFRHLFY-TURZUDJPSA-N
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Description

2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C33H29N5O3S and its molecular weight is 575.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 575.19911098 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

One study outlines the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as potential anticancer and anti-5-lipoxygenase agents. This research is critical in understanding the therapeutic potential of such compounds, excluding their specific drug use and dosage information (Rahmouni et al., 2016).

Structural Modifications and Conformational Features

Another study focuses on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. It provides insights into their conformational features, highlighting how different substituents affect the molecular interactions and packing features of these compounds (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Activities

Research into the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives evaluates their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a basis for further exploration of their therapeutic potential (Hassan et al., 2014).

Utility in Heterocyclic Synthesis

The utility of certain compounds in heterocyclic synthesis is explored through the creation of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This study demonstrates the versatility of these compounds in generating diverse heterocyclic structures, which could have various applications in medicinal chemistry and drug development (Rahmouni et al., 2014).

Properties

IUPAC Name

(2E)-2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N5O3S/c1-20-27(22(3)38(36-20)25-13-9-6-10-14-25)19-28-32(40)37-30(23-15-17-26(41-4)18-16-23)29(21(2)34-33(37)42-28)31(39)35-24-11-7-5-8-12-24/h5-19,30H,1-4H3,(H,35,39)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYHOOOFRHLFY-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C4=CC=CC=C4)C)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.